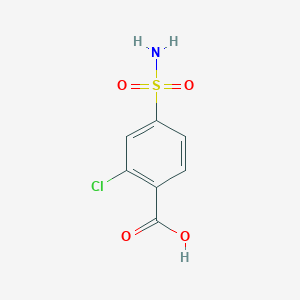

2-Chloro-4-sulfamoylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOXWQNWRLQUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514662 | |

| Record name | 2-Chloro-4-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-84-3 | |

| Record name | 4-(Aminosulfonyl)-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Strategies

The synthesis of sulfamoylbenzoic acid derivatives is a well-documented process, often involving multiple steps starting from readily available precursors. These routes are designed to build the molecule by sequentially introducing the necessary functional groups onto the benzene (B151609) ring.

Multi-Step Synthesis from Precursors (e.g., 2,4-Dichloro-5-sulfamoylbenzoic acid)

A primary route for this class of compounds involves a multi-step synthesis starting from 2,4-dichlorobenzoic acid. This method is a foundational approach for producing important intermediates like 2,4-dichloro-5-sulfamoylbenzoic acid. patsnap.comguidechem.com The process can be broken down into key stages:

Chlorosulfonation: The initial step is the sulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid. patsnap.comguidechem.com This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, yielding an intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride. patsnap.comguidechem.com The reaction is typically carried out in the presence of a solvent like N-methylpyrrolidone (NMP) and may use a catalyst such as sodium sulfate (B86663). patsnap.com

Ammonolysis/Amination: The resulting sulfonyl chloride intermediate is then subjected to ammoniation, typically with ammonia (B1221849) water. patsnap.comgoogle.com This step converts the chlorosulfonyl group into the desired sulfamoyl group (-SO₂NH₂).

Acidification and Purification: Following ammoniation, the reaction mixture is acidified to precipitate the crude product. patsnap.comgoogle.com The crude 2,4-dichloro-5-sulfamoylbenzoic acid is then purified, often through washing and recrystallization from a solvent like ethanol, to obtain a high-quality final product. patsnap.comguidechem.com

A patent describes the specifics of this synthesis, outlining the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammonolysis and purification steps to yield the final product. google.com

Table 1: Example of Reaction Parameters for Multi-Step Synthesis

| Step | Reactants | Catalyst/Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Sulfonation | 2,4-dichlorobenzoic acid, Chlorosulfonic acid | Sodium Sulfate / NMP | 145 °C | 5 hours | 2,4-dichloro-5-carboxybenzenesulfonyl chloride |

| Ammoniation | 2,4-dichloro-5-carboxybenzenesulfonyl chloride, Ammonia water | Ice salt cooling | 0 °C | - | Crude 2,4-dichloro-5-sulfamoylbenzoic acid |

| Purification | Crude Product | Ethanol | 75 °C | 1.5 hours | Purified 2,4-dichloro-5-sulfamoylbenzoic acid |

This table is illustrative, based on data from patents describing the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid. patsnap.comgoogle.com

Alternative Synthetic Approaches and Reaction Pathways (e.g., via selective substitution, furfurylamine (B118560) reactions)

Beyond the primary route, alternative strategies exist for synthesizing sulfamoylbenzoic acid derivatives and their subsequent products.

Selective Substitution: Nucleophilic aromatic substitution offers another pathway. For instance, methyl 2,4-dihalo-5-sulfamoyl-benzoates can react with various sulfur-containing nucleophiles. nih.gov These reactions, often performed in boiling methanol (B129727) with triethylamine, demonstrate the potential for selective substitution of a halogen atom on the benzene ring. nih.gov The regioselectivity of this substitution is a key aspect, with studies showing that chlorine in the para-position relative to the sulfonamide group is often preferentially substituted. nih.gov

Furfurylamine Reactions: A significant chemical transformation for this class of compounds is the reaction with furfurylamine. For example, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid is condensed with furfurylamine to produce Furosemide (B1674285). googleapis.com Furosemide, a potent diuretic, is chemically known as 4-chloro-N-furfuryl-5-sulfamoylbenzamide. chembk.comsigmaaldrich.com This reaction highlights a critical pathway where the carboxylic acid group of a sulfamoylbenzoic acid is converted into an amide, demonstrating a key functional group interconversion that leads to a pharmaceutically active agent. googleapis.comchembk.com

Key Intermediates and Precursor Derivations

The synthesis of complex organic molecules relies heavily on the generation and transformation of key intermediates. In the context of 2-Chloro-4-sulfamoylbenzoic acid and its analogs, chlorosulfonylated compounds are of central importance.

Role of Chlorosulfonylated Intermediates (e.g., 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid)

Chlorosulfonylated intermediates are pivotal for introducing the sulfamoyl functional group onto the aromatic ring. The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid proceeds via the intermediate 2,4-dichloro-5-carboxybenzenesulfonyl chloride. patsnap.comgoogle.com This intermediate is formed by reacting the benzoic acid precursor with chlorosulfonic acid. patsnap.com

Similarly, 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid serves as another example of a crucial intermediate. sigmaaldrich.comuni.lu These sulfonyl chlorides are highly reactive and readily undergo nucleophilic substitution with ammonia or amines to form the corresponding sulfonamides, which is the key step in forming the sulfamoyl group. patsnap.comnih.gov The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid also relies on a chlorosulfonylated intermediate, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which is prepared from 2-chloro-4-nitro benzoic acid. nih.gov

Functional Group Interconversions and Selective Modifications

Functional group interconversion (FGI) is the process of converting one functional group into another, a cornerstone of organic synthesis. solubilityofthings.comimperial.ac.uk In the synthesis of sulfamoylbenzoic acids, several FGIs are employed:

Carboxylic Acid to Sulfonyl Chloride: The initial chlorosulfonation is an FGI that installs the reactive sulfonyl chloride handle. patsnap.com

Sulfonyl Chloride to Sulfonamide: The subsequent reaction with ammonia to form the sulfonamide (sulfamoyl) group is a definitive FGI in this synthetic sequence. patsnap.comnih.gov

Amide to Ester: In some synthetic variations, an amide group can be converted to an ester using reagents like thionyl chloride and methanol. nih.gov

Carboxylic Acid to Amide: As seen in the synthesis of furosemide from its acid precursor, the conversion of a carboxylic acid to an amide via reaction with an amine (furfurylamine) is a critical FGI for creating final drug products. googleapis.comnih.gov

Halide to Other Groups: Selective nucleophilic substitution allows for the interconversion of a halide on the aromatic ring to various other functional groups, enabling the synthesis of a diverse library of analogs. nih.gov

These transformations allow chemists to strategically modify the molecule at different positions to achieve the target structure with the desired chemical properties. solubilityofthings.comvanderbilt.edu

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the efficiency and yield of a chemical synthesis is crucial, particularly for industrial-scale production. Optimization involves systematically adjusting reaction parameters such as temperature, solvent, catalysts, and reactant ratios.

For the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, traditional methods have faced challenges like side reactions and the use of low-boiling-point solvents that can lead to byproducts. google.com To address this, optimizations have been proposed, such as using N-methylpyrrolidone (NMP) as a solvent and sodium sulfate as a catalyst, and controlling the reaction temperature at 145 °C for 5 hours. patsnap.com Patents also specify optimal molar ratios of reactants and catalysts to improve yield. google.com

Table 2: Example of Reaction Optimization for N-Chlorosuccinimide (NCS) Chlorination

| Entry | Chloride Source | Solvent | Yield (%) |

|---|---|---|---|

| 1 | MgCl₂ | CH₃CN | No Reaction |

| 2 | CuCl | CH₃CN | 38 |

| 3 | NCS | CH₃CN | 99 |

| 4 | NCS | Dioxane | 74 |

| 5 | NCS | THF | 68 |

| 6 | NCS | Toluene | 55 |

This table illustrates the principles of optimizing a chlorination reaction by screening different reagents and solvents to achieve a near-quantitative yield. Data adapted from a study on related chemical transformations. researchgate.net

Further enhancements include optimizing purification methods. After acidification, the crude product is typically washed extensively and then recrystallized from a suitable solvent, such as ethanol. google.com This final step is critical for removing impurities and obtaining a product with high purity, often greater than 99%. guidechem.com The use of specific coupling reagents, bases, and solvents can also dramatically improve product yields in related amide formation reactions. researchgate.net For instance, the oxidation step in the synthesis of similar compounds has been optimized by using specific catalysts like CuI and controlling oxygen pressure and temperature, significantly improving the reaction's efficiency and environmental footprint. google.com

Influence of Atmospheric Control and Temperature Regimes

Temperature is a critical parameter manipulated throughout the synthesis of this compound and its derivatives to control reaction rates and selectivity. Elevated temperatures are frequently employed, particularly during sulfonation and subsequent derivatization steps. For instance, the chlorosulfonation of related benzoic acid structures often requires high temperatures to proceed effectively due to the deactivating nature of the existing substituents on the aromatic ring. nih.gov One specific method for preparing a precursor involves heating 2,4-dichlorobenzoic acid to 145°C before the addition of chlorosulfonic acid. google.compatsnap.com Similarly, the conversion of the carboxylic acid group to an acid chloride using thionyl chloride can be carried out at 80°C. google.com

Conversely, specific stages of the synthesis necessitate carefully controlled low temperatures. The ammonification step, where the sulfonyl chloride is converted to a sulfonamide, is typically performed at temperatures at or below 5°C to manage the exothermic reaction and prevent side product formation. google.com Diazotization reactions, a key step in syntheses that introduce the chloro group via a Sandmeyer-type reaction, also require cooling, often between 0-5°C, to ensure the stability of the diazonium salt intermediate. google.com

While explicit mention of atmospheric control, such as using a nitrogen atmosphere, is not always detailed in every published procedure, it is standard practice in organic synthesis to protect moisture-sensitive or air-sensitive reagents and intermediates. The use of a calcium chloride guard tube has been noted in reactions involving thionyl chloride to prevent moisture from entering the reaction vessel. nih.gov

Table 1: Temperature Regimes in the Synthesis of this compound and Related Derivatives

| Reaction Step | Temperature | Purpose |

| Sulfonation | 145°C | To overcome the deactivation of the ring for electrophilic substitution. google.compatsnap.com |

| Chlorination (Ring) | 85-95°C | Chlorination of 4-methylsulfonyltoluene. google.com |

| Oxidation | 175-195°C | Oxidation of a methyl group to carboxylic acid. google.com |

| Acid Chloride Formation | 80°C | Reaction with thionyl chloride. google.com |

| Ammonification | ≤ 5°C | To control the exothermic reaction with ammonia. google.com |

| Diazotization | 0-5°C | To form a stable diazonium salt. google.com |

| Amide Coupling | 5-10°C | Reaction of an acid chloride with an amine. google.com |

Catalytic Systems in Synthetic Pathways

Catalysts play a pivotal role in directing the synthetic pathways leading to this compound, enhancing reaction rates and improving yields.

Sulfuric Acid: Concentrated sulfuric acid is not only a reagent in sulfonation reactions but also acts as a catalyst. In the nitration of related benzotrichloride (B165768) compounds, sulfuric acid is used to generate the reactive nitronium ion electrophile. googleapis.com It is also used in acidic hydrolysis steps. googleapis.com

Iron and Iron Trichloride (B1173362): Iron is used as a catalyst in chlorination reactions of the aromatic ring. google.com In Friedel-Crafts alkylation and acylation reactions, a Lewis acid catalyst like iron trichloride (FeCl₃) or aluminum chloride (AlCl₃) is essential to generate the carbocation or acylium ion electrophile. libretexts.org

Zinc Dichloride: Zinc chloride (ZnCl₂) has been employed as a catalyst in the synthesis of thiazolidinone derivatives from Schiff bases derived from related sulfonamides. ekb.eg

Other Catalysts: In some procedures, anhydrous sodium sulfate is added as a catalyst during sulfonation, which helps to increase the sulfate ion concentration and suppress side reactions. google.compatsnap.com Dimethylformamide (DMF) has been noted to act as a catalyst in the formation of acid chlorides from carboxylic acids using thionyl chloride. nih.gov Furthermore, copper salts like cupric chloride (CuCl₂) are used in Sandmeyer-type reactions to replace a diazonium group with a chlorine atom. google.com

Table 2: Catalysts in the Synthesis of this compound and Derivatives

| Catalyst | Reaction Type | Function |

| Sulfuric Acid (H₂SO₄) | Nitration, Hydrolysis | Generates electrophile, facilitates hydrolysis. googleapis.com |

| Iron (Fe) | Chlorination | Catalyzes electrophilic aromatic substitution. google.com |

| Zinc Dichloride (ZnCl₂) | Cyclization | Facilitates the formation of thiazolidinone rings. ekb.eg |

| Sodium Sulfate (Na₂SO₄) | Sulfonation | Suppresses side reactions. google.compatsnap.com |

| Dimethylformamide (DMF) | Acid Chloride Formation | Catalyzes reaction with thionyl chloride. nih.gov |

| Cupric Chloride (CuCl₂) | Sandmeyer Reaction | Replaces diazonium group with chlorine. google.com |

Derivatization Strategies of this compound Scaffold

The this compound structure serves as a versatile scaffold for the development of a wide range of derivatives, primarily through modifications at the sulfonamide and carboxylic acid groups, and functionalization of the aromatic ring.

N-Substituted Sulfamoylbenzoic Acid Derivatives Synthesis

A primary strategy for derivatization involves the synthesis of N-substituted analogs at the sulfonamide nitrogen. This is typically achieved by reacting a precursor sulfonyl chloride with a diverse array of primary or secondary amines. nih.govgoogle.com The general approach involves the initial chlorosulfonation of 2-chlorobenzoic acid to yield 2-chloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with various amines, such as cyclopropylamine (B47189) or morpholine (B109124), to produce the corresponding N-substituted 2-chloro-5-sulfamoylbenzoic acids. nih.gov

Further derivatization can occur at the carboxylic acid group. The carboxylic acid can be converted into a more reactive form, such as an acid chloride, by treatment with thionyl chloride. google.com This acid chloride can then be reacted with another set of amines to form N'-substituted-2-chloro-5-(N-substituted-sulfamoyl)benzamides, creating a library of compounds with diverse functionalities. nih.govgoogle.com

Table 3: Examples of N-Substituted Derivatives from this compound Precursors

| Amine Reagent | Resulting Derivative Structure | Reference |

| Cyclopropylamine | 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | nih.gov |

| Morpholine | 2-Chloro-5-(morpholinosulfonyl)benzoic acid | nih.gov |

| p-Bromoaniline | 2-Chloro-5-(N-(4-bromophenyl)sulfamoyl)benzoic acid | nih.gov |

| 1-Amino-2-methylindoline | N-(2-methylindolin-1-yl)-2-chloro-5-sulfamoylbenzamide | google.com |

Functionalization at Aromatic Ring Positions

Functionalization of the aromatic ring of this compound involves leveraging the directing effects of the existing substituents to introduce new groups via electrophilic or nucleophilic aromatic substitution. libretexts.orgutdallas.edu The existing groups—chloro (ortho, para-directing), carboxylic acid (meta-directing), and sulfamoyl (meta-directing)—create a complex substitution pattern.

A key example of functionalization is the synthesis of furosemide, where a furfurylamine group is introduced at the C-2 position, displacing the existing chlorine atom. This reaction proceeds via a nucleophilic aromatic substitution mechanism. acs.org The reaction is facilitated by the presence of the strongly electron-withdrawing sulfamoyl and carboxyl groups, which activate the ring towards nucleophilic attack.

Conversely, introducing new groups via electrophilic aromatic substitution is also possible. The sulfonyl group (SO₃H) can be used as a reversible "blocking group". masterorganicchemistry.com For example, to achieve a specific substitution pattern, a sulfonyl group can be introduced, which directs an incoming electrophile (like a nitro group) to a specific position. The sulfonyl group can then be removed by heating with strong acid, leaving the desired substitution pattern that might be difficult to achieve directly. masterorganicchemistry.comyoutube.com

The synthesis of the core structure itself can involve sequential functionalization of a simpler aromatic precursor. For example, a process starting with 4-methylsulfonyltoluene involves first a ring chlorination to introduce the chlorine atom at the C-2 position, followed by oxidation of the methyl group to form the carboxylic acid. google.com Another route involves starting with a 2-aminobenzoic acid derivative, converting the amino group to a diazonium salt, and subsequently replacing it with a chloro group using a copper catalyst. google.com This highlights that functional groups on the ring can be interconverted to achieve the final desired structure.

Spectroscopic and Structural Data for this compound Not Available in Public Scientific Literature

A comprehensive search of public scientific databases and literature has revealed a lack of detailed, published experimental data for the specific spectroscopic and crystallographic properties of the chemical compound this compound (CAS 53250-84-3).

While information exists for structurally related compounds, such as isomers (e.g., 4-chloro-3-sulfamoylbenzoic acid), precursors (e.g., 2-chlorobenzoic acid), and other derivatives, this data is not directly applicable to this compound. The precise substitution pattern of the chloro, sulfamoyl, and carboxylic acid groups on the benzene ring significantly influences its chemical and physical properties, including its spectroscopic and crystallographic signatures.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the following analytical techniques as they pertain solely to this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C)

Infrared (IR) and Raman Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

X-ray Crystallography

Generating an article based on the provided outline would require specific experimental results—such as chemical shifts, vibrational frequencies, absorption maxima, fragmentation patterns, and crystal structure parameters—that are not currently available in the public domain for this specific molecule. The use of data from analogous compounds would not meet the required standard of scientific accuracy for an article focused exclusively on this compound.

Spectroscopic and Structural Elucidation Studies

X-ray Crystallography for Molecular and Supramolecular Architecture

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The supramolecular architecture of 2-Chloro-4-sulfamoylbenzoic acid in the solid state is significantly influenced by a network of hydrogen bonds and other intermolecular interactions. In molecules containing both carboxylic acid and sulfonamide groups, these functional moieties are the primary drivers of crystal packing.

Typically, the carboxylic acid group forms robust, centrosymmetric dimeric aggregates through O—H⋯O hydrogen bonds, creating an eight-membered {⋯HOC=O}₂ synthon. nih.gov This is a common and highly stable motif in carboxylic acids.

Furthermore, the sulfonamide group (—SO₂NH₂) is an effective hydrogen bond donor and acceptor. The N-H protons can form N—H⋯O bonds with the oxygen atoms of either the sulfonamide or the carboxyl group of an adjacent molecule. nih.gov The sulfonamide oxygen atoms are also potent hydrogen bond acceptors. It is common for these interactions to link the primary dimeric structures into more extended one-, two-, or three-dimensional networks. researchgate.net For instance, the amide N-H can act as a donor while the carbonyl oxygen of the carboxylic acid acts as an acceptor, leading to chains or sheets. nih.gov

Computational Chemistry and Quantum Chemical Studies

Computational methods, particularly those based on quantum mechanics, provide a deeper understanding of the molecular structure, electronic properties, and reactivity of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to simulate its vibrational spectra (e.g., IR and Raman). nih.gov For organic molecules like this compound, the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.netmdpi.com

The optimization process calculates the minimum potential energy conformation of the molecule in the gas phase. mdpi.com The resulting bond lengths, bond angles, and dihedral angles can then be compared with experimental data from X-ray crystallography, if available. Discrepancies between the calculated gas-phase structure and the experimental solid-state structure often highlight the effects of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

Once the geometry is optimized, the same DFT method can be used to calculate harmonic vibrational frequencies. tandfonline.com These theoretical frequencies correspond to the fundamental modes of vibration within the molecule. The calculated spectra often show good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor (typically around 0.96) to account for anharmonicity and other systematic errors in the calculation. nih.gov This analysis allows for a precise assignment of the observed spectral bands to specific molecular motions, such as O-H stretching of the carboxylic acid, N-H stretching of the sulfonamide, C=O stretching, and S=O symmetric and asymmetric stretches. mdpi.comnih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is used to understand the electronic properties and reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtaylorandfrancis.comwikipedia.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. youtube.com

For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. mdpi.com

HOMO: The HOMO is typically localized on the electron-rich parts of the molecule. In this case, it is expected to be distributed over the benzene (B151609) ring and the lone pairs of the oxygen atoms in the sulfamoyl and carboxyl groups.

LUMO: The LUMO is generally located on the electron-deficient regions. It is expected to be concentrated on the benzene ring and the C=O and S=O bonds, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com A small energy gap indicates that the molecule is more polarizable and more reactive. This energy gap is also used to understand intramolecular charge transfer (ICT) within the molecule. researchgate.net

Table 1: Calculated Electronic Properties

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.5 to 5.5 |

Note: Values are illustrative, based on similar molecules calculated with DFT.

Mulliken Population Analysis and Thermodynamic Property Calculations

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. niscpr.res.inwikipedia.org This analysis provides insight into the distribution of electrons and helps identify electrophilic and nucleophilic sites. researchgate.net The calculation assigns the total electron population among the atoms, and the net charge is the difference between the electron population and the nuclear charge. uni-muenchen.deq-chem.com For this compound, the analysis would be expected to show:

Negative charges on the highly electronegative oxygen, nitrogen, and chlorine atoms.

Positive charges on the hydrogen atoms, the carbonyl carbon, and the sulfur atom.

The carbon atoms of the benzene ring would have varying small positive or negative charges depending on their bonding environment.

These calculated charges are valuable for understanding the molecule's electrostatic potential and its interactions with other molecules. niscpr.res.in

Furthermore, the vibrational frequency data obtained from DFT calculations can be used to compute various thermodynamic properties of the molecule at different temperatures, based on principles of statistical mechanics. hud.ac.uk These properties include heat capacity (Cp), entropy (S), and enthalpy (H). This information is valuable for understanding the molecule's behavior under different thermal conditions.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Expected Charge (a.u.) |

|---|---|

| O (Carboxyl C=O) | -0.5 to -0.7 |

| O (Carboxyl O-H) | -0.6 to -0.8 |

| O (Sulfamoyl) | -0.7 to -0.9 |

| N (Sulfamoyl) | -0.8 to -1.0 |

| S (Sulfamoyl) | +1.2 to +1.5 |

| Cl | -0.1 to -0.3 |

| H (on O-H) | +0.4 to +0.6 |

| H (on N-H) | +0.3 to +0.5 |

Note: Values are illustrative and depend on the specific basis set used.

First-Order Hyperpolarizability Investigations

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) behavior. mdpi.com Molecules with large β values are of interest for applications in optoelectronics and photonics. DFT calculations are a reliable method for predicting the NLO properties of molecules. researchgate.net

The calculation provides the components of the hyperpolarizability tensor, from which the total (or static) first-order hyperpolarizability (βtot) can be determined. A large βtot value is often associated with molecules that have significant intramolecular charge transfer, a large difference between ground and excited state dipole moments, and a small HOMO-LUMO energy gap. The presence of both electron-donating (sulfamoyl) and electron-withdrawing (carboxyl, chloro) groups on the benzene ring can enhance the NLO response. mdpi.com

The calculated βtot value for this compound can be compared to that of a standard NLO material like urea to assess its potential as an NLO candidate. mdpi.com A value significantly higher than urea's would suggest that the compound may have promising NLO properties. tandfonline.com

Reactivity Profiles and Mechanistic Investigations

Chemical Reaction Pathways

The reactivity of 2-Chloro-4-sulfamoylbenzoic acid is characterized by reactions at the halogenated position, the carboxylic acid function, and the sulfonamide group.

The carboxylic acid group can also undergo nucleophilic acyl substitution. For example, it can be converted to an acid chloride by reacting with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds by converting the hydroxyl group into a better leaving group, an acyl chlorosulfite, which is then attacked by a chloride ion. libretexts.org

The redox chemistry of this compound has not been extensively detailed in the available literature. However, the constituent functional groups have known redox properties. The sulfonamide group is generally considered metabolically stable and not readily susceptible to phase I or phase II metabolic enzymes. researchgate.net The aromatic ring could potentially undergo oxidative transformations, but specific studies on this compound are lacking. In other contexts, sulfur-containing compounds like sulfides can be oxidized to sulfoxides and then to sulfones. nih.gov Furthermore, a related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, can be synthesized via the oxidation of 2-chloro-4-methylsulfonyltoluene with nitric acid, indicating the stability of the chloro- and benzoic acid-substituted ring under these oxidative conditions. google.com

Enzyme Inhibition Mechanisms (in vitro, non-clinical)

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes. This has led to the investigation of this compound and its derivatives as potential enzyme inhibitors.

The sulfonamide group (SO₂NH₂) is a key structural feature responsible for the biological activity of many drugs. researchgate.net It is known to act as a competitive inhibitor of enzymes like dihydropteroate (B1496061) synthase in bacteria by mimicking the natural substrate, p-aminobenzoic acid (PABA). youtube.comyoutube.com The sulfonamide moiety can act as an isostere of a carboxylic acid group, retaining hydrogen bonding capabilities. researchgate.net Its deprotonated form can chelate metal ions within the active sites of metalloenzymes, such as the zinc ion in carbonic anhydrases. nih.gov This interaction is often crucial for the inhibitory activity.

The inhibitory potential of this compound and its derivatives has been explored against several enzymes.

Dihydropteroate Synthase: Sulfonamides are classic inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. youtube.comyoutube.com They act as competitive inhibitors by mimicking the structure of p-aminobenzoic acid (PABA). youtube.com While direct studies on this compound's inhibition of this enzyme are not readily available, its structural similarity to other sulfonamide inhibitors suggests a potential for such activity.

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govmdpi.com Studies on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov For example, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be a potent inhibitor of both enzymes. nih.gov The inhibitory mechanism is believed to involve interactions with key amino acid residues in the active sites of these enzymes. nih.govnih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme in the tyrosine catabolism pathway and is a target for certain herbicides. wikipedia.orgunl.edu Inhibition of HPPD leads to an accumulation of tyrosine. nih.gov A compound structurally related to this compound, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), has been shown to be a potent, time-dependent, reversible inhibitor of HPPD. nih.govnih.gov This suggests that the 2-chloro-4-substituted benzoyl moiety can be a key structural element for HPPD inhibition.

Molecular Modeling and Simulation Studies

Computational methods, including molecular docking and molecular dynamics simulations, have been employed to understand the interactions between derivatives of this compound and their target enzymes. These studies provide insights into the binding modes and structure-activity relationships.

For instance, molecular docking studies of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives with α-glucosidase and α-amylase have revealed that these compounds interact with the active site through hydrogen bonding and various pi interactions. nih.gov Similarly, molecular dynamics simulations of the top active compounds have suggested the stability of the ligand-protein complex in the binding site of the target proteins. researchgate.net

In studies of related compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (Furosemide), density functional theory (DFT) calculations have been used to analyze the molecular geometry, vibrational frequencies, and electronic properties. tandfonline.com Such computational approaches are valuable for predicting the reactivity and biological activity of new derivatives. tandfonline.combgu.ac.il

Interactive Data Table: Enzyme Inhibition by Related Compounds

| Compound Class | Enzyme Target | Key Findings | Reference |

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | α-Glucosidase, α-Amylase | Compound 3c showed potent inhibition, suggesting the importance of the substituted sulfamoylbenzoic acid scaffold. | nih.gov |

| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Potent, time-dependent, reversible inhibitor. | nih.govnih.gov |

| Sulfonamides (general) | Dihydropteroate Synthase | Competitive inhibition by mimicking p-aminobenzoic acid (PABA). | youtube.comyoutube.com |

| Sulfonamides (general) | Carbonic Anhydrases | Inhibition via chelation of the active site zinc ion by the deprotonated sulfonamide group. | nih.gov |

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of potential drug candidates and in screening virtual libraries of compounds against a specific biological target.

Docking studies on derivatives of this compound have revealed key binding interactions with various enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were docked against α-glucosidase and α-amylase, two enzymes involved in carbohydrate metabolism. The docking simulations showed that these compounds interact with the active sites of the enzymes through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net

In another study, sulfamoylbenzoic acid analogues were identified as specific agonists for the lysophosphatidic acid 2 (LPA2) receptor, a G protein-coupled receptor. nih.gov Computational docking analysis rationalized the structure-activity relationship (SAR) by showing how these compounds fit into the ligand-binding pocket of the LPA2 receptor. nih.gov

Derivatives of this compound have also been investigated as inhibitors of human carbonic anhydrases (hCAs), enzymes associated with various diseases. Molecular docking of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid into the active sites of hCA IX and hCA XII provided insights into their selective inhibition. These studies help in designing compounds with improved affinity and selectivity for specific CA isoforms.

Furthermore, molecular docking has been employed to study the interactions of benzoic acid derivatives with the main protease of SARS-CoV-2, highlighting the potential of this chemical scaffold in antiviral drug discovery. nih.gov The docking results for various derivatives against different targets are summarized in the table below.

Table 1: Molecular Docking Interactions of this compound Derivatives

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase, α-Amylase | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. | nih.gov |

| Sulfamoylbenzoic acid analogues | LPA2 Receptor | Binding within the ligand-binding pocket, rationalizing SAR. | nih.gov |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Prediction of binding affinity and interactions with active site amino acid residues. | nih.gov |

| Sulfamoyl-benzamides | Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases) | Interactions with key amino acid residues in the active pocket of different isoforms. | nih.gov |

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This computational method allows for the assessment of the stability of the ligand-protein complex, which is a critical factor for a drug's efficacy. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to validate the binding poses predicted by molecular docking. nih.govnih.gov

For the derivatives of this compound, MD simulations have been used to confirm the stability of the ligand-protein complexes. In a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, MD simulations were performed on the most active compound complexed with α-glucosidase and α-amylase. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the complex over the simulation time suggested that the compound forms a stable complex within the binding site of these target proteins. researchgate.net This stability is crucial for the sustained inhibitory activity of the compound.

The general workflow of an MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms and their subsequent movements over a period of time. youtube.com The resulting trajectory provides detailed information on the flexibility of the complex and the persistence of key interactions.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com Computational methods are invaluable for elucidating SAR by providing a molecular-level explanation for the observed activity trends.

For the this compound scaffold, computational studies have been instrumental in understanding the SAR of its derivatives. By comparing the docking scores and binding modes of a series of related compounds, researchers can identify which functional groups and structural modifications enhance or diminish the biological activity. iomcworld.com

A study on sulfamoyl-benzamide derivatives as inhibitors of human NTPDases demonstrated how different substituents on the benzoic acid and sulfamoyl moieties affect the inhibitory potency and selectivity against different isoforms. nih.gov For example, the introduction of a cyclopropyl (B3062369) group on the sulfamoyl nitrogen was found to be favorable for the inhibition of the h-NTPDase3 isoform. nih.gov These experimental findings were rationalized by molecular docking studies, which showed how these different substitutions altered the binding interactions with the target enzymes. nih.gov

Similarly, the SAR of sulfamoylbenzoic acid analogues as LPA2 receptor agonists was developed through experimental testing and rationalized by computational docking analysis. nih.gov This synergy between experimental and computational approaches accelerates the optimization of lead compounds by allowing for the design of new analogs with predicted improved activity.

Table 2: Computationally Supported Structure-Activity Relationships of Sulfamoylbenzoic Acid Derivatives

| Derivative Class | Target | Key SAR Finding | Computational Rationale | Reference |

|---|---|---|---|---|

| Sulfamoylbenzoic acids | h-NTPDase3 | N-cyclopropyl substitution on the sulfonyl group is more favorable for inhibition than a morpholine (B109124) ring. | Differences in binding interactions within the active site of the enzyme isoform. | nih.gov |

| Sulfamoyl-benzamides | h-NTPDases 3 and 8 | A chlorophenyl attachment to the amide group significantly reduced the activity of these isoforms. | Alteration of the binding mode and interactions with key residues. | nih.gov |

| Sulfamoylbenzoic acid analogues | LPA2 Receptor | Specific substitutions on the benzoic acid core lead to subnanomolar agonist activity. | Rationalized by the fit and interactions within the LPA2 ligand-binding pocket. | nih.gov |

Research Applications and Emerging Areas

Role as an Intermediate in Specialized Chemical Synthesis

2-Chloro-4-sulfamoylbenzoic acid serves as a crucial intermediate in the synthesis of a variety of specialized chemical compounds. Its reactive carboxylic acid and sulfamoyl groups, combined with the chloro substituent, make it a versatile building block for creating more complex molecules with specific biological activities.

The structure of this compound is a key component in the development of various pharmaceutical agents. It is utilized in the synthesis of molecules targeting a range of therapeutic areas. For instance, derivatives of sulfamoylbenzoic acid have been developed as antihypertensive agents. These compounds are designed to exhibit potent hypotensive activity. The synthesis often involves reacting a reactive derivative of the sulfamoylbenzoic acid, such as the acid chloride, with an appropriate amine in a polar solvent.

Derivatives of sulfamoylbenzoic acid have also been investigated as inhibitors of human carbonic anhydrases (hCAs), which are involved in various physiological and pathological processes. A focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid containing Schiff bases was synthesized and evaluated for their ability to inhibit cytosolic hCAs I and II, as well as the transmembrane and tumor-associated IX and XII isoforms. One derivative, in particular, showed selectivity toward hCAs IX and XII over the cytosolic isoenzymes.

Furthermore, sulfamoylbenzoic acid analogues have been designed and synthesized to act as specific agonists of the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects in the gut. These non-lipid specific agonists of LPA2 have shown picomolar activity in some cases. The synthesis of these analogues involves the isosteric replacement of a sulfur group with a -NH-SO2- group, highlighting the utility of the sulfamoylbenzoic acid scaffold.

Additionally, sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions such as thrombosis, diabetes, inflammation, and cancer. One such derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was found to be a potent and selective inhibitor of h-NTPDase8.

The versatility of this compound as a precursor is further demonstrated in its use to create N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which have shown significant antidiabetic and antimicrobial potential.

In the field of agrochemicals, this compound and its related structures are valuable building blocks for the development of new herbicides. For instance, certain chloroacetamide derivatives, which can be synthesized from precursors containing a sulfamoylphenyl moiety, have been evaluated for their herbicidal activity against various weed species. One such compound, 2-Chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide, was synthesized and tested for its effectiveness.

Exploration of Biological Activities (in vitro, non-clinical)

Beyond its role as a synthetic intermediate, derivatives of this compound have been directly investigated for their own inherent biological activities in non-clinical, in vitro settings.

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against a range of pathogens. In one study, these derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). The results indicated that the synthesized compounds generally exhibited greater antibacterial potential against the Gram-negative bacterium Escherichia coli compared to the Gram-positive bacteria. Schiff's bases of 2-chloro benzoic acid were found to be more potent antimicrobial agents than their ester counterparts.

Another study focused on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which demonstrated antibacterial potential against both Gram-positive and Gram-negative bacteria. Specifically, the compound N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide was noted for its antibacterial properties, while N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide showed excellent antifungal potential against Candida albicans and Aspergillus niger. tandfonline.com

Further research into 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives revealed that they possessed stronger antibacterial activity against Gram-positive bacteria than Gram-negative bacteria. Certain derivatives showed significant activity against S. aureus and Pseudomonas aeruginosa. jpionline.org

Below is a table summarizing the antimicrobial activity of some 2-chlorobenzoic acid derivatives:

| Compound Type | Test Organisms | Key Findings |

| 2-chlorobenzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger | Greater antibacterial potential against E. coli (Gram-negative) than Gram-positive bacteria. Schiff's bases were more potent than esters. |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger | Showed significant antibacterial and antifungal potential. |

| 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives | S. aureus, Pseudomonas aeruginosa | Stronger antibacterial activity against Gram-positive bacteria. |

The investigation of compounds with anti-inflammatory properties is a significant area of pharmaceutical research. While direct studies on the anti-inflammatory potential of this compound are not extensively detailed in the provided context, the broader class of benzamide and benzoic acid derivatives has been explored for such activities. For instance, benzamides have been described as exhibiting various biological activities, including anti-inflammatory effects. This suggests a potential avenue for future research into the anti-inflammatory properties of this compound derivatives.

Research into compounds structurally related to this compound has revealed potential for herbicidal applications. For example, a series of new pyrido[2,3-d]pyrimidine derivatives, synthesized from 2-chloronicotinic acid, were evaluated for their herbicidal activities. These compounds generally showed stronger inhibitory activities against broadleaf weeds compared to gramineous weeds.

The herbicidal activity of various compounds against different weed species is summarized in the table below:

| Compound Class | Weed Species Tested | General Herbicidal Activity |

| Chloroacetamide derivatives | Anagallis arvensis (broadleaf), Lolium temulentum (narrow leaf) | Some derivatives showed potent activity, with EC50 values lower than the standard herbicide acetochlor. |

| Pyrido[2,3-d]pyrimidine derivatives | Lactuca sativa (lettuce), Brassica campestris (field mustard), Agrostis stolonifera (bentgrass), Triticum aestivum (wheat) | Most compounds exhibited good activity against bentgrass. The inhibitory activity on broadleaf weeds was generally stronger than on gramineous weeds. |

Materials Science Applications

The unique molecular structure of this compound, featuring a carboxylic acid group, a sulfonamide group, and a chlorine atom attached to a benzene (B151609) ring, has prompted investigations into its potential applications in materials science. These functional groups can impart specific properties to materials, leading to research in areas such as corrosion inhibition and the development of advanced optical materials.

Corrosion Inhibition Studies

While direct studies on this compound as a primary corrosion inhibitor are not extensively documented in publicly available research, the broader class of sulfonamides has been a subject of interest in the field of corrosion science. The efficacy of organic compounds as corrosion inhibitors is often attributed to their ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.

The protective mechanism of sulfonamide-based inhibitors is believed to involve the presence of heteroatoms like nitrogen, oxygen, and sulfur, which can donate lone-pair electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. This adsorption can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

Quantum chemical studies on various sulfonamides have suggested that their inhibition efficiency is related to molecular properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and electronegativity. A higher HOMO energy and lower LUMO energy generally correlate with a higher tendency of the molecule to donate and accept electrons, respectively, facilitating stronger adsorption onto the metal surface.

The general mechanism of corrosion inhibition by sulfonamides can be summarized as follows:

Adsorption: The inhibitor molecules adsorb onto the metal surface. This can be a physical adsorption (physisorption) process involving electrostatic interactions or a chemical adsorption (chemisorption) process involving the formation of chemical bonds.

Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface.

Corrosion Mitigation: This film acts as a barrier, preventing the corrosive species from reaching the metal surface and thus inhibiting both anodic and cathodic corrosion reactions.

| Sulfonamide Compound | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|

| Sulfaguanidine | 1 M HCl | 85.2 | Physisorption |

| Sulfamethazine | 1 M HCl | 90.5 | Mixed (Physisorption and Chemisorption) |

| Sulfadiazine | 0.5 M H₂SO₄ | 92.8 | Chemisorption |

Development of Advanced Materials with Specific Optical Properties (e.g., nonlinear optical materials)

The development of advanced materials with specific optical properties, particularly nonlinear optical (NLO) materials, is a significant area of materials science research. NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, including optical switching, frequency conversion, and data storage.

Organic molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system, often exhibit significant NLO properties. The sulfamoyl group (-SO₂NH₂) in this compound can act as an electron-withdrawing group, while the benzene ring provides a conjugated system. The presence of the chloro and carboxylic acid groups further influences the electronic distribution within the molecule.

While direct synthesis and characterization of NLO materials from this compound are not widely reported, studies on analogous molecules suggest its potential as a precursor. For instance, research on 2-chloro-4'-methoxy benzoin has demonstrated reverse saturable absorption, a key characteristic for optical limiting applications. harbinengineeringjournal.com This molecule also possesses a chloro group (electron-withdrawing) and a methoxy group (electron-donating) attached to a conjugated system, fitting the "push-pull" paradigm.

The design of NLO materials often involves modifying the molecular structure to enhance the second-order (β) and third-order (γ) hyperpolarizabilities. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the NLO properties of new molecules before their synthesis. Key parameters that are often evaluated include the dipole moment, polarizability, and the first and second hyperpolarizabilities.

The table below summarizes the calculated nonlinear optical properties of a related compound, 2-chloro-4-nitroaniline, which also features a "push-pull" system with a chloro and a nitro group as electron-withdrawing groups and an amino group as an electron-donating group. These values provide a reference for the potential NLO response that could be expected from derivatives of this compound.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 6.85 D |

| Average Polarizability (α) | 12.3 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15.2 x 10⁻³⁰ esu |

Further research into the synthesis and characterization of derivatives of this compound could unveil novel materials with tailored optical properties for various technological applications.

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Purity Profiling and Impurity Analysis

Chromatographic techniques are central to the analytical strategy for 2-Chloro-4-sulfamoylbenzoic acid, providing high-resolution separation for both purity assessment and the detection of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity profiling of this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed to separate the parent compound from its related substances. The development process focuses on optimizing parameters such as column chemistry, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity.

A gradient elution is often employed to ensure the effective separation of impurities with a wide range of polarities. For instance, a method might utilize a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.net The pH of the aqueous phase is a critical parameter that is adjusted to ensure the compound is in a suitable ionic state for retention and sharp peak shape.

A representative, though not specific to this molecule, HPLC method could be developed using a Zorbax SB-Aq column with a gradient mixture of a phosphate buffer and an organic solvent. ekb.eg The method would be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. ekb.eg

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 27 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development and is not based on a specific validated method for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of impurities in this compound, especially for those present at very low levels. The combination of the separation power of LC with the high sensitivity and specificity of MS allows for the unequivocal identification of process-related impurities and degradation products.

For a related compound, 2-Chloro-4-methyl sulfonyl benzoic acid, analysis is performed using HPLC-MS. analytice.com This technique is particularly valuable for characterizing unknown peaks observed during HPLC purity analysis. By determining the mass-to-charge ratio (m/z) of an impurity, its molecular weight can be determined, providing crucial information for its structural elucidation. This is essential for understanding the impurity profile of the drug substance.

Environmental Research Perspectives

Studies on Environmental Fate and Degradation Pathways

The environmental journey of 2-Chloro-4-sulfamoylbenzoic acid, often referred to in scientific literature as saluamine or 4-chloro-5-sulfamoylanthranilic acid (CSA), is complex and influenced by both biotic and abiotic factors.

Biotransformation:

Microbial activity plays a role in both the formation and potential further degradation of this compound. Studies investigating the biotransformation of furosemide (B1674285) have identified this compound as a significant metabolite. For instance, research on the environmental fungi Aspergillus candidus and Cunninghamella echinulata demonstrated the transformation of furosemide into saluamine. nih.gov One study noted that a hydroxy-ketone metabolite of furosemide, formed by C. echinulata, was subsequently transformed into saluamine. nih.gov

Photodegradation:

Furosemide is known to be unstable in the presence of light, and its degradation leads to the formation of this compound. This photodegradation can occur in aqueous solutions, suggesting it is a relevant transformation pathway in sunlit surface waters.

The primary degradation pathways leading to and potentially from this compound are summarized below:

| Process | Parent Compound | Product(s) | Notes |

| Human Metabolism | Furosemide | This compound | A major metabolite excreted from the body. |

| Biotransformation | Furosemide | This compound , other metabolites | Mediated by environmental microorganisms like fungi. nih.gov |

| Photodegradation | Furosemide | This compound | Occurs in aqueous environments upon exposure to light. |

Assessment of Persistence, Bioaccumulation, and Mobility (PBM)

Direct and comprehensive studies on the persistence, bioaccumulation, and mobility (PBM) of this compound as an independent chemical are limited. Much of the available information is inferred from studies on its parent compound, furosemide, and its other transformation products.

Persistence:

The persistence of this compound in the environment is not well-documented with specific half-life data. However, as a degradation product of the persistent pharmaceutical furosemide, it can be continuously introduced into aquatic environments. Some studies on furosemide's transformation products suggest that while the parent drug may degrade, its metabolites can exhibit different stability profiles. The ecotoxicity of these transformation products can sometimes be higher than the original compound, indicating that their presence, and by extension their persistence, is a matter of environmental concern. nih.gov

Bioaccumulation:

There is a lack of direct experimental data on the bioaccumulation potential (e.g., bioconcentration factor - BCF) of this compound in aquatic or terrestrial organisms. General principles of bioaccumulation suggest that compounds with high lipophilicity (high octanol-water partition coefficient, Log Kow) tend to accumulate in the fatty tissues of organisms. nih.gov Without specific Log Kow data for this compound, a definitive assessment of its bioaccumulation potential is challenging. However, it is important to note that some transformation products of pharmaceuticals have been shown to be more toxic than their parent compounds, which underscores the need to understand their potential to accumulate in organisms. nih.gov

Mobility:

The mobility of this compound in soil and water is also not extensively studied. As a benzoic acid derivative, its mobility will be influenced by its water solubility and its potential to sorb to soil and sediment particles. The presence of the carboxylic acid and sulfonamide groups suggests it will have some degree of water solubility. The mobility of similar acidic compounds, such as the herbicide 2,4-D, has been shown to be influenced by soil properties like organic matter content and pH. scielo.org.co For instance, in soils with higher organic matter, the mobility of acidic compounds can be reduced due to increased sorption. scielo.org.co

Ecotoxicity of Transformation Products:

| PBM Parameter | Finding for this compound | Remarks |

| Persistence | Data is limited. Its continuous formation from furosemide suggests a pseudo-persistence in contaminated environments. | Further research on the specific degradation rates of this compound is needed. |

| Bioaccumulation | No direct data available. | Assessment requires determination of its octanol-water partition coefficient (Log Kow) and experimental bioaccumulation studies. |

| Mobility | No direct data available. | Mobility is expected to be influenced by its water solubility and sorption to soil/sediment, which are dependent on environmental pH and organic matter content. |

Future Directions and Research Gaps

Untapped Synthetic Methodologies

The current synthesis of 2-Chloro-4-sulfamoylbenzoic acid and its analogues often relies on traditional methods which may involve harsh conditions or multi-step procedures. For instance, the synthesis of the related 2,4-dichloro-5-sulfamoylbenzoic acid can be achieved by the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammonolysis and purification. google.compatsnap.com Another approach involves starting from 2,4-dichloro trichloro benzyl (B1604629) and reacting it with chlorosulfonic acid. google.com While effective, these methods present opportunities for innovation.

Future research could explore several untapped synthetic methodologies:

Green Chemistry Approaches: There is a significant opportunity to develop more environmentally benign synthetic routes. This could involve using greener solvents, such as N-methylpyrrolidone (NMP) which has a higher boiling point than dimethyl sulfoxide (B87167) (DMSO) and can prevent the formation of by-products, or exploring catalyst systems like sodium sulfate (B86663) to improve reaction efficiency and reduce waste. patsnap.comgoogle.com

Catalytic Systems: The use of novel catalysts remains an underexplored area. While some methods employ catalysts like iron, iron trichloride (B1173362), or zinc dichloride, there is scope for investigating more advanced and reusable catalytic systems. google.comgoogle.com For example, catalytic oxidation synthesis using a catalyst like CuI in the presence of oxygen has been proposed for related compounds and could be adapted. google.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch processing. Applying flow chemistry to the chlorosulfonation and amination steps could lead to higher yields, improved purity, and a safer manufacturing process.

Biocatalysis: The use of enzymes for the synthesis of this compound or its precursors is a completely untapped field. Biocatalytic methods could offer high selectivity and milder reaction conditions, significantly improving the sustainability of the synthesis.

A comparison of existing and potential synthetic parameters is outlined below.

| Parameter | Conventional Method (e.g., from 2,4-dichlorobenzoic acid) | Potential Future Methodologies |

| Starting Materials | 2,4-dichlorobenzoic acid, chlorosulfonic acid patsnap.com | More sustainable or readily available precursors |

| Solvent | Dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP) patsnap.comgoogle.com | Ionic liquids, supercritical fluids, or solvent-free conditions |

| Catalyst | Sodium sulfate, Iron powder patsnap.comgoogle.com | Nanocatalysts, reusable solid acid catalysts, enzymes |

| Reaction Conditions | High temperatures (e.g., 145 °C) patsnap.com | Lower temperatures, ambient pressure |

| Process Type | Batch processing | Continuous flow processing |

Advanced Mechanistic Insights

While the synthesis and activity of this compound derivatives have been studied, a deep mechanistic understanding is often lacking. Current research frequently employs computational tools like molecular docking to predict binding modes, for instance, in the development of carbonic anhydrase inhibitors or antidiabetic agents. nih.govacs.orgresearchgate.net These studies have shown how derivatives interact with enzyme active sites through hydrogen bonding, hydrophobic interactions, and pi-pi stacking. nih.govacs.org

However, there are significant gaps that advanced mechanistic studies could fill:

Computational Modeling: Beyond standard docking, more sophisticated computational methods could provide deeper insights. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could elucidate the electronic details of enzyme-inhibitor interactions or the transition states of synthetic reactions. Molecular dynamics simulations have been used to validate the stability of ligand-protein complexes, and expanding this to a wider range of derivatives and targets would be beneficial. nih.govresearchgate.net

Experimental Mechanistic Studies: There is a notable lack of experimental studies focused on the reaction mechanisms of its synthesis. Techniques such as in-situ spectroscopic monitoring (e.g., ReactIR, Raman) could track the formation of intermediates and by-products in real-time. Kinetic studies and the determination of kinetic isotope effects could help to elucidate reaction pathways and rate-determining steps, leading to more optimized synthetic protocols.

Structural Biology: For its biologically active derivatives, co-crystallization with their target proteins is crucial. While docking provides valuable hypotheses, X-ray crystallography or cryo-electron microscopy can provide definitive evidence of the binding mode and the specific molecular interactions, guiding the rational design of more potent and selective compounds. nih.gov

Novel Application Domains

The primary application of this compound is as a key intermediate for the loop diuretic furosemide (B1674285). acs.org However, recent research has begun to uncover a much broader potential for this scaffold and its derivatives.

Emerging applications that warrant further investigation include:

Enzyme Inhibition:

Carbonic Anhydrase (CA) Inhibitors: Derivatives have shown potent inhibitory activity against various human carbonic anhydrase isoforms, including those associated with tumors (hCA IX and XII), suggesting potential applications in oncology. acs.orgnih.gov

NTPDase Inhibitors: Certain derivatives selectively block ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in pathological processes like thrombosis, inflammation, and cancer. nih.gov

Phospholipase A2α (cPLA2α) Inhibitors: N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α, indicating potential for treating inflammatory conditions. d-nb.info

α-Glucosidase and α-Amylase Inhibitors: Nitrobenzamide derivatives have been synthesized and shown to have antidiabetic potential by inhibiting these key carbohydrate-hydrolyzing enzymes. nih.govresearchgate.net

Receptor Modulation: Sulfamoyl benzoic acid analogues have been developed as the first specific agonists for the lysophosphatidic acid (LPA) LPA2 receptor, which could have therapeutic potential in protecting the mucosal barrier in the gut. nih.gov

Antimicrobial Agents: Salts of 2,4-dichloro-5-sulfamoylbenzoic acid with aminopyridines and their copper (II) complexes have demonstrated antimicrobial and antifungal activity against various strains, including S. aureus and E. coli. journalskuwait.org

Future research should expand into entirely new domains such as:

Materials Science: The rigid, functionalized aromatic structure of this compound makes it a candidate for creating novel polymers, metal-organic frameworks (MOFs), or functional materials for sensing or separation applications.

Agrochemicals: The sulfonamide moiety is present in many commercial herbicides and fungicides. The potential of this compound derivatives in agriculture is a completely unexplored area.

| Application Domain | Known/Emerging Activity | Key Findings/Potential |

| Diuretics | Intermediate for Furosemide acs.org | Established industrial application. |

| Oncology | Carbonic Anhydrase IX & XII Inhibition acs.orgnih.gov | Potential for developing novel anti-cancer agents. |

| Anti-inflammatory | cPLA2α Inhibition d-nb.info | Development of new treatments for inflammatory diseases. |

| Antidiabetic | α-Glucosidase/α-Amylase Inhibition nih.govresearchgate.net | A promising scaffold for new diabetes therapies. |

| Gastroenterology | LPA2 Receptor Agonism nih.gov | Potential for treating gastrointestinal disorders. |

| Antimicrobials | Antibacterial and Antifungal Activity journalskuwait.org | Basis for new antimicrobial drugs. |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. Maximizing its potential will require collaboration between various scientific fields.

Medicinal Chemistry and Computational Biology: A synergistic approach combining synthetic chemistry for creating derivative libraries with computational modeling for predicting biological activity and ADMET properties can accelerate the drug discovery process. nih.govnih.gov

Chemical Engineering and Green Chemistry: The development of sustainable and scalable synthetic processes will require the expertise of chemical engineers to design and optimize flow reactors and green chemists to assess the environmental impact of different synthetic routes.

Materials Science and Crystal Engineering: The investigation of this compound in the solid state, for example, in the formation of co-crystals with improved physical properties like thermal stability, opens up collaborations with materials scientists and crystal engineers. nih.gov

Pharmacology and Clinical Research: To translate the promising in vitro findings of novel derivatives into therapeutic applications, collaboration with pharmacologists to conduct in vivo studies and eventually with clinicians for human trials is essential.

Analytical Chemistry and Synthetic Chemistry: The use of advanced analytical techniques to provide mechanistic insights into synthetic reactions is a key area for collaboration that can lead to significant process improvements.

By pursuing these future directions and addressing the existing research gaps, the scientific community can expand the utility of this compound far beyond its current applications, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Question

- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR identify substituent positions (e.g., chloro and sulfamoyl groups) and confirm aromatic proton splitting patterns .

- IR Spectroscopy : Detects functional groups via absorption bands (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹ and carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

How can computational tools predict feasible synthetic pathways for sulfamoyl-substituted benzoic acids?

Advanced Research Question

- AI-driven synthesis planning : Tools like Reaxys and Pistachio leverage reaction databases to propose retrosynthetic routes. For example, sulfamoylation steps can be prioritized based on reported yields and regioselectivity .

- Template relevance models : Evaluate reaction feasibility using parameters like precursor plausibility and step efficiency. Multi-step pathways may integrate sulfonation and chlorination sequences .

What strategies resolve discrepancies in crystallographic data during structural refinement?

Advanced Research Question

- SHELXL refinement : Address data contradictions (e.g., thermal motion artifacts or twinning) by adjusting weighting schemes and constraints. High-resolution datasets (>1.0 Å) improve accuracy .

- ORTEP-3 visualization : Graphical analysis of anisotropic displacement parameters identifies misassigned atoms or disordered regions .

What are common impurities encountered in the synthesis, and how are they identified?

Basic Research Question

- Byproducts : Unreacted starting materials (e.g., 2-chloro-4-sulfobenzoic acid) or over-sulfonated derivatives.

- Detection : Thin-layer chromatography (TLC) with UV visualization or HPLC-MS for non-volatile impurities. NMR can distinguish regioisomers .

How do reaction conditions influence the regioselectivity in sulfamoyl group introduction?

Advanced Research Question

- Temperature and solvent : Polar aprotic solvents (e.g., DMF) at 80–100°C favor sulfamoylation at the para position due to electronic effects .

- Catalysis : Lewis acids (e.g., AlCl₃) may direct electrophilic substitution, but excess acid can hydrolyze sulfamoyl groups .

What purification techniques are recommended post-synthesis?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Solid-phase extraction (SPE) : C18 cartridges remove hydrophobic impurities .

- Acid-base partitioning : Adjust pH to precipitate the compound from aqueous solutions .

What mechanistic insights explain byproduct formation during sulfamoylation?

Advanced Research Question

- Competitive pathways : Sulfamoyl chloride may act as a nucleophile or electrophile, leading to dimerization or over-reaction. Kinetic studies (e.g., monitoring via in-situ IR) reveal rate-determining steps .

- Steric hindrance : Bulky substituents on the benzoic acid ring reduce accessibility, favoring alternative reaction sites .

How to model the compound's reactivity using density functional theory (DFT) calculations?

Advanced Research Question